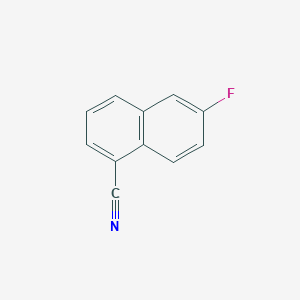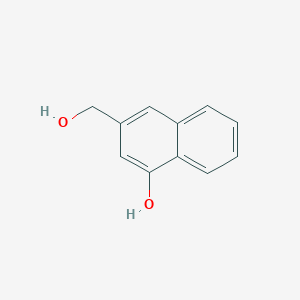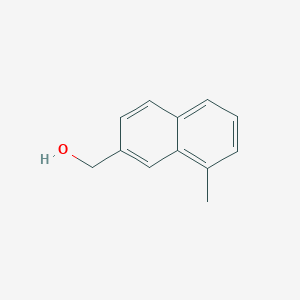
1-Methylnaphthalene-7-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-7-methanol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the first position and a methanol group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene using methanol in the presence of a catalyst such as SAPO-11 molecular sieve modified with hydrochloric acid and citric acid . The reaction conditions typically include high temperatures and pressures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures . This ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-7-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Methylnaphthalene-7-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylnaphthalene-7-methanol involves its interaction with various molecular targets and pathways. The methanol group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activities and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene: Similar in structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene but with the methyl group at the second position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methylnaphthalene-7-methanol is unique due to the presence of both a methyl and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(8-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3 |
Clé InChI |
JYTDAWFLCFNATI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


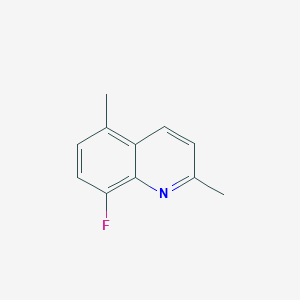

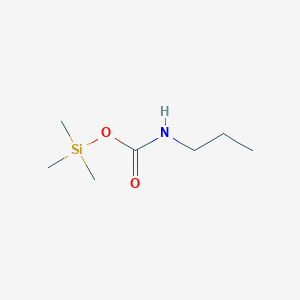
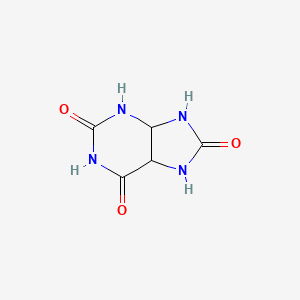
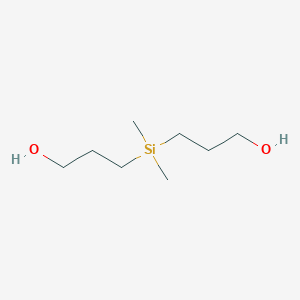
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
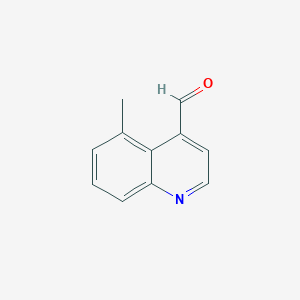
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
